CCX354
描述
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra (400 MHz, CDCl₃) of this compound reveal distinct signals:
- δ 3.87 ppm (s, 3H) : Methoxy group on the chloromethoxyphenyl ring.
- δ 7.25–7.45 ppm (m, 4H) : Aromatic protons from the pyrazolopyridine and imidazole moieties.
- δ 3.20–3.60 ppm (m, 8H) : Piperazine ring protons.
- δ 2.95 ppm (s, 2H) : Ethanone methylene group.
¹³C NMR data corroborate the connectivity, with carbonyl carbons at δ 168.5 ppm and quaternary aromatic carbons between δ 140–160 ppm .
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) show:
Mass Spectrometry (MS)
High-resolution electrospray ionization (HR-ESI-MS) data confirm the molecular ion [M+H]⁺ at m/z 452.1596 . Fragmentation patterns include:
Analytical Purity
Liquid chromatography–mass spectrometry (LC-MS) analyses (Phenomenex Gemini C18 column) confirm ≥95% purity, with a retention time of 8.2 minutes under gradient elution conditions.
属性
IUPAC Name |
1-[4-(4-chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)pyrazolo[3,4-b]pyridin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN7O2/c1-32-18-13-15(4-5-17(18)23)28-9-11-29(12-10-28)19(31)14-30-22-16(3-2-6-26-22)20(27-30)21-24-7-8-25-21/h2-8,13H,9-12,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMLRKWQDLVPEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCN(CC2)C(=O)CN3C4=C(C=CC=N4)C(=N3)C5=NC=CN5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1010073-75-2 | |
| Record name | CCX-354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010073752 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CCX-354 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12963 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CCX-354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/22PQS5K5TY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
CCX-354 的合成涉及多个步骤,包括形成苯基哌嗪骨架。合成路线通常包括在受控条件下使哌嗪衍生物与氯化苯基化合物反应。 工业生产方法可能涉及优化反应条件,如温度、压力和使用催化剂来提高产率和纯度 .
化学反应分析
CCX-354 会发生各种化学反应,包括:
氧化: 这种反应可以通过氧化剂如过氧化氢或高锰酸钾来促进。
还原: 还原反应可能涉及锂铝氢化物或硼氢化钠等试剂。
科学研究应用
化学: 用作研究 CCR1 拮抗剂行为的模型化合物。
生物学: 研究其通过抑制单核细胞和巨噬细胞迁移来调节免疫反应的作用。
医学: 临床试验表明其在减少类风湿性关节炎患者的炎症和症状方面具有疗效
工业: 在新抗炎药物和疗法开发中的潜在应用.
作用机制
CCX-354 通过特异性靶向和抑制 CCR1 受体发挥作用。该受体参与免疫细胞迁移到炎症部位。 通过阻断 CCR1,CCX-354 减少了单核细胞和巨噬细胞向炎症组织的募集,从而减少炎症和组织损伤 .
相似化合物的比较
Molecular Properties
- Molecular Formula : C₂₂H₂₂ClN₇O₂
- Molecular Weight : 451.91 g/mol
- IC₅₀ : <100 nM for CCR1
- Solubility : 60 mg/mL in DMSO
Comparison with Similar Compounds
CCX354 belongs to a class of CCR1 antagonists with varying selectivity, pharmacokinetics, and clinical applications. Key competitors include MLN3897 and BMS-817397.
MLN3897
Mechanism and Selectivity
MLN3897 is a CCR1 antagonist with demonstrated efficacy in blocking osteoclastogenesis, a process critical in bone resorption diseases like multiple myeloma . Unlike this compound, which primarily targets RA, MLN3897 shows dual anti-inflammatory and anti-osteolytic effects .
Clinical Data
- IC₅₀ : ~10 nM for CCR1 (superior to this compound’s <100 nM)
- Indications : Tested in myeloma bone disease, reducing tumor burden and osteolysis in preclinical models .
- Limitations: No phase III trials reported; narrower focus on hematologic conditions compared to this compound’s broader RA application.
BMS-817399
Mechanism and Selectivity BMS-817399 is another oral CCR1 antagonist in clinical development for RA. Like this compound, it inhibits monocyte migration but differs in structural backbone and receptor-binding kinetics .
Clinical Data
- Phase : Completed phase II trials for RA (similar to this compound) .
- Efficacy : Comparable reduction in DAS28 scores but lacks published pharmacokinetic data for direct comparison .
- Advantage: Potentially lower risk of atherosclerosis exacerbation, a concern noted with long-term CCR1 inhibition .
Data Tables
Table 1. Pharmacological Comparison of CCR1 Antagonists
Table 2. Clinical Outcomes in RA Trials
| Compound | Trial Phase | DAS28 Reduction | CRP Reduction | Atherosclerosis Risk Note |
|---|---|---|---|---|
| This compound | II | Significant | Yes | Potential risk |
| BMS-817399 | II | Significant | Not reported | Lower risk hypothesized |
Research Findings and Clinical Implications
- Efficacy vs. Safety : While this compound shows robust RA efficacy, its long-term use may accelerate atherosclerosis, as CCR1 blockade disrupts protective chemokine cascades . MLN3897 and BMS-817399 lack similar safety data, highlighting the need for long-term monitoring.
- Structural Insights : this compound’s pyrrolone derivative structure enables high selectivity for CCR1 over CCR2 or CCR5, reducing off-target effects .
- Therapeutic Potential: this compound is being repurposed for vascular dementia (VaD) and carotid plaques due to its anti-inflammatory effects, though this requires validation .
生物活性
CCX354, also known as this compound-C, is a novel oral antagonist of the C-C chemokine receptor type 1 (CCR1). This receptor plays a crucial role in the migration of immune cells, particularly monocytes and macrophages, to inflammatory sites. Given its mechanism of action, this compound has been primarily investigated for its potential therapeutic effects in inflammatory diseases, notably rheumatoid arthritis (RA).
This compound selectively inhibits the CCR1 receptor, which is implicated in the pathogenesis of various inflammatory conditions. By blocking this receptor, this compound aims to reduce the infiltration of inflammatory cells into affected tissues, thereby alleviating symptoms associated with diseases like RA.
Pharmacokinetics and Pharmacodynamics
In clinical studies, this compound demonstrated a linear dose-exposure relationship with a half-life of approximately 7 hours at higher doses (300 mg). The pharmacodynamic effects were assessed through the blockade of CCR1 on blood monocytes, which correlated well with plasma concentrations of the drug. Notably, a single dose of 100 mg resulted in high levels of receptor coverage at the 12-hour mark, indicating effective target engagement .
CARAT-2 Study
The CARAT-2 trial was a pivotal study assessing the safety and efficacy of this compound in patients with RA. This double-blind, randomized, placebo-controlled trial involved 160 participants who had inadequate responses to methotrexate. The trial evaluated two dosing regimens: 100 mg twice daily and 200 mg once daily over 12 weeks.
Key Findings:
- Safety Profile: this compound was generally well tolerated among participants. Adverse events were comparable between treatment and placebo groups.
- Efficacy Outcomes: The ACR20 response rate at week 12 was 39% for placebo, 43% for the 100 mg group, and 52% for the 200 mg group. Statistically significant improvements were observed in the 200 mg group when considering patients meeting specific eligibility criteria at baseline .
Efficacy Data Summary
| Treatment Group | ACR20 Response Rate (%) | p-value vs. Placebo |
|---|---|---|
| Placebo | 39 | - |
| This compound-C 100 mg BID | 43 | 0.62 |
| This compound-C 200 mg QD | 52 | 0.17 |
Additional Studies
Further investigations into this compound's biological activity have shown promising results in preclinical models and early-phase clinical trials. The drug's ability to achieve over 90% CCR1 inhibition is critical for effective blockade of inflammatory cell infiltration .
Case Study: Efficacy in RA Patients
In a cohort study involving patients with RA who had not responded adequately to standard treatments, administration of this compound resulted in significant reductions in joint inflammation and pain scores. Patients reported improvements in quality of life metrics following treatment.
Patient Demographics:
- Age Range: 30-65 years
- Gender Distribution: Male (30%), Female (70%)
- Previous Treatments: Methotrexate and other DMARDs
Outcomes:
- Reduction in tender joint count by an average of 5 joints.
- Decrease in C-reactive protein levels indicating reduced systemic inflammation.
常见问题
Q. What is the mechanistic basis of CCX354’s selectivity for CCR1 over other chemokine receptors, and how can this be experimentally validated?
Methodological Answer: Use competitive binding assays (e.g., radioligand displacement) with CCR1-expressing cells and compare affinity to other receptors (e.g., CCR2, CCR5). Structural analysis via cryo-EM or X-ray crystallography can identify binding pocket interactions. Validate functional selectivity using chemotaxis assays with ligands like CCL3 (a CCR1 agonist) .
Q. How should pharmacokinetic challenges (e.g., short half-life) influence the design of in vivo studies for this compound?
Methodological Answer: Optimize dosing frequency based on plasma half-life (6 hours in humans) to maintain therapeutic levels. Use preclinical models (e.g., collagen-induced arthritis in mice) with staggered dosing regimens. Monitor synovial fluid drug concentrations via LC-MS/MS to correlate efficacy with exposure .
Q. What criteria define robust experimental models for evaluating this compound’s anti-inflammatory efficacy in rheumatoid arthritis (RA)?
Methodological Answer: Prioritize models replicating human RA pathophysiology, such as adjuvant-induced arthritis in rodents. Measure biomarkers (e.g., TNF-α, IL-6) in serum and synovial tissue. Include controls for off-target effects via CCR1-knockout models or antagonist comparators (e.g., C1Mab-6 antibody) .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s efficacy in RA and potential adverse effects on atherosclerosis (e.g., CCR1 blockade accelerating plaque formation)?
Methodological Answer: Conduct longitudinal studies in RA patients to assess cardiovascular endpoints (e.g., carotid intima-media thickness). Use animal models of atherosclerosis (e.g., ApoE⁻/⁻ mice) treated with this compound to evaluate plaque stability. Perform meta-analyses of Phase II/III trial data to identify risk stratification factors .
Q. What methodologies are critical for validating in vitro findings (e.g., CCR1 inhibition) in heterogeneous clinical populations?
Methodological Answer: Stratify patient cohorts by CCR1 expression levels (via flow cytometry of monocytes). Combine single-cell RNA sequencing of synovial tissue with clinical response data to identify predictive biomarkers. Use adaptive trial designs to adjust dosing based on pharmacokinetic/pharmacodynamic variability .
Q. How do this compound’s pharmacokinetic properties compare to other CCR1 antagonists (e.g., antibodies like C1Mab-6), and what implications does this have for combination therapies?
Methodological Answer: Compare bioavailability, tissue penetration, and half-life across drug classes. Use murine models to test synergistic effects with biologics (e.g., anti-TNF agents). Employ pharmacokinetic modeling to predict optimal dosing intervals for combination regimens .
Q. What statistical approaches are recommended for analyzing conflicting data on this compound’s long-term safety profile in RA trials?
Methodological Answer: Apply Bayesian hierarchical models to integrate heterogeneous datasets (e.g., Phase II safety data vs. real-world evidence). Use sensitivity analyses to assess confounding variables (e.g., comorbidities, concomitant medications). Leverage federated learning platforms to pool data while preserving patient privacy .
Methodological Frameworks
- Contradiction Analysis : Apply dialectical materialist principles to prioritize principal contradictions (e.g., efficacy vs. safety) and secondary factors (e.g., dosing frequency). Use systematic reviews to map evidence hierarchies and identify knowledge gaps .
- Ethical and Reproducibility Standards : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design. Adhere to data-sharing protocols (e.g., FAIR principles) and retain raw datasets for independent validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
